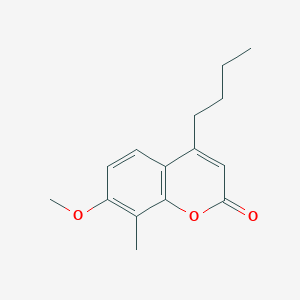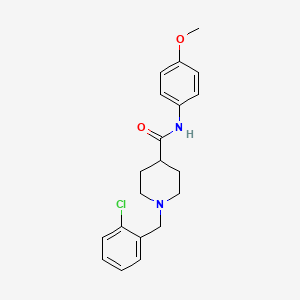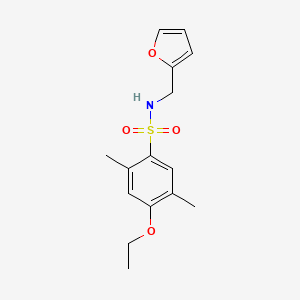
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one, also known as Scopoletin, is a natural compound found in several plants, including Artemisia annua, Eryngium foetidum, and Scoparia dulcis. Scopoletin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been found to possess antioxidant properties, which protect cells from oxidative stress. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been shown to possess antitumor properties by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a natural compound found in several plants, making it readily available. It is also relatively inexpensive and easy to synthesize. However, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has some limitations for use in lab experiments. It is not very water-soluble, making it difficult to use in aqueous solutions. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. Another area of research is the investigation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one's potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one needs to be further elucidated to understand its biological activities fully. Finally, the development of more effective delivery methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one may enhance its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is a natural compound found in several plants with various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments, including its availability and affordability. However, it also has some limitations, including its low bioavailability. Future research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods, investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action.
Métodos De Síntesis
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one from plants using solvents such as methanol, ethanol, or chloroform. Chemical synthesis involves the reaction of coumarin with butyric acid, followed by methylation and alkylation to form 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one.
Propiedades
IUPAC Name |
4-butyl-7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-9-14(16)18-15-10(2)13(17-3)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIBTYUKXUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)


![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)